molecular formula C23H21BrN6OS B14123192 1-(4-bromophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1211170-89-6

1-(4-bromophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14123192
CAS No.: 1211170-89-6
M. Wt: 509.4 g/mol
InChI Key: WPUXCXABLJSJLF-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a dimethylpyrimidinylthio group, and a triazole ring, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromophenyl and dimethylpyrimidinylthio groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

1-(4-bromophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-fluorophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(4-bromophenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. This distinguishes it from similar compounds with different halogen substituents, such as chlorine or fluorine, which may exhibit different chemical and biological properties.

Properties

CAS No.

1211170-89-6

Molecular Formula

C23H21BrN6OS

Molecular Weight

509.4 g/mol

IUPAC Name

1-(4-bromophenyl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(2-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C23H21BrN6OS/c1-14-6-4-5-7-19(14)27-22(31)21-20(13-32-23-25-15(2)12-16(3)26-23)30(29-28-21)18-10-8-17(24)9-11-18/h4-12H,13H2,1-3H3,(H,27,31)

InChI Key

WPUXCXABLJSJLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)CSC4=NC(=CC(=N4)C)C

Origin of Product

United States

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